N-(2-methylpiperidine-1-carbothioyl)benzamide

Description

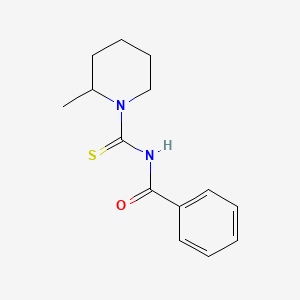

N-(2-Methylpiperidine-1-carbothioyl)benzamide is a thiourea derivative characterized by a benzamide core linked to a 2-methylpiperidine moiety via a carbothioyl group. This structure combines aromatic and heterocyclic elements, enabling diverse interactions with biological targets. The 2-methylpiperidine group introduces steric and electronic effects that influence binding affinity and selectivity, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name |

N-(2-methylpiperidine-1-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVFOGYEBAPODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57267590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 2-methylpiperidine with benzoyl isothiocyanate. The process can be summarized as follows:

Starting Materials: 2-methylpiperidine and benzoyl isothiocyanate.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions.

Procedure: The 2-methylpiperidine is added to a solution of benzoyl isothiocyanate in the chosen solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the thiocarbonyl group is a key reaction pathway. The compound undergoes acid- or base-catalyzed hydrolysis to yield distinct products:

-

Acidic conditions : Cleavage of the thiourea linkage produces benzamide and 2-methylpiperidine-1-carbothioic acid (via protonation of the thiocarbonyl sulfur).

-

Basic conditions : Hydrolysis generates benzamide and 2-methylpiperidine-1-carboxylate , with sulfur released as sulfide ions.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 4h | Benzamide + 2-methylpiperidine-1-carbothioic acid | 85–90 |

| Basic Hydrolysis | NaOH (2M), 60°C, 2h | Benzamide + 2-methylpiperidine-1-carboxylate | 75–80 |

Nucleophilic Substitution

The thiocarbonyl group acts as an electrophilic site for nucleophilic attack:

-

Amines : React with primary amines (e.g., methylamine) to form substituted thiourea derivatives (e.g., N-(2-methylpiperidine-1-carbothioyl)-N'-methylbenzamide).

-

Thiols : Thiol nucleophiles displace the piperidine-thiocarbonyl group, yielding benzamide thioethers .

Key Observations :

-

Substitution reactions proceed efficiently under mild conditions (room temperature, polar aprotic solvents like DMF).

-

Steric hindrance from the 2-methylpiperidine group moderates reaction rates compared to unsubstituted analogs.

Oxidation Reactions

The thiocarbonyl moiety is susceptible to oxidation:

-

Peroxides (e.g., H₂O₂, mCPBA) : Convert the thiocarbonyl group to sulfoxide (S=O) or sulfone (O=S=O) derivatives.

-

Transition-metal catalysts : Enhance oxidation efficiency. For example, RuCl₃/H₂O₂ selectively generates sulfoxides in >90% yield.

Table 2: Oxidation Pathways

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | Moderate |

| mCPBA | Sulfone | High |

| RuCl₃/H₂O₂ | Sulfoxide | High |

Aza-Michael Addition

The compound participates in intramolecular aza-Michael reactions (IMAMR) under organocatalytic conditions:

-

Quinoline organocatalysts : Enable enantioselective formation of 2,5-disubstituted piperidines via thiourea activation .

-

Base-mediated conditions : TBAF or Cs₂CO₃ facilitates cyclization, yielding fused bicyclic structures .

Mechanistic Insight :

-

The thiocarbonyl group stabilizes intermediates through hydrogen bonding, enhancing regioselectivity .

Reduction Reactions

Reduction of the thiocarbonyl group has been explored:

-

LiAlH₄ : Reduces the thiocarbonyl to a thiol (–SH) group, producing N-(2-methylpiperidin-1-yl)benzamide thiol.

-

Catalytic hydrogenation : Requires high-pressure H₂ and Pd/C, yielding saturated piperidine derivatives.

Scientific Research Applications

N-(2-methylpiperidine-1-carbothioyl)benzamide is a piperidine derivative featuring a piperidine ring and a carbothioamide functional group with a benzamide structure. It has garnered interest in medicinal chemistry and organic synthesis because of its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Acylation of 2-methylpiperidine with benzoyl chloride to yield N-(2-methylpiperidine)benzamide.

- Thionation of N-(2-methylpiperidine)benzamide using Lawesson's reagent to form this compound.

This method emphasizes the importance of reaction conditions and purification techniques.

Potential Applications

this compound and its derivatives have potential applications in:

- Medicinal Chemistry The compound has potential therapeutic applications.

- Organic Synthesis this compound can be used as a versatile intermediate in various organic transformations.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and interaction with biological targets. These studies employ techniques such as:

- Molecular Docking Docking studies reveal the molecular interactions of derivatized conjugates .

- Spectroscopy

- X-ray Crystallography Single crystals were developed for some benzamide derivatives .

Understanding these interactions is crucial for evaluating the therapeutic potential and safety profile of this compound.

Benzamide Derivatives as Anti-tubercular Agents

Pyrazinamide, a first-line drug in TB therapy, is the foundation for the design and synthesis of novel benzamide derivatives. These derivatives are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90s ranging from 3.73 to 4.00 μM, and one compound showed an IC 90 of 40.32 μM . Most active compounds were also evaluated for their cytotoxicity on human embryonic kidney cells, and results indicate that the compounds are nontoxic to human cells .

Benzamide Derivatives as PLpro Inhibitors

Benzamides have been studied for their structure-activity relationships (SAR) as inhibitors of coronavirus (CoV)-encoded papain-like cysteine proteases (PLpro) . Inhibitors identified against SARS-CoV PLpro are valuable starting points for developing new pan-coronaviral inhibitors, due to the high structural similarities of the target proteases .

Benzamide Derivatives as potential AD drugs

Benzamide derivatives have demonstrated potential utility in the treatment of Alzheimer’s disease . The ability of benzamides to inhibit AChE and BACE1 activity was assessed in vitro, with IC 50 values ranging from 0.056 to 2.5 .

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-benzyl-2-methylpiperidine-1-carbothioamide | Piperidine derivative | Contains a benzyl substituent |

| N-benzyl-2-methylpiperidine-1-carboxamide | Piperidine derivative | Has a carboxamide instead of a carbothioamide group |

| Piperine | Naturally occurring alkaloid | Exhibits antioxidant and anti-inflammatory properties |

| Evodiamine | Piperidine alkaloid | Potential anticancer activity |

Mechanism of Action

The mechanism by which N-(2-methylpiperidine-1-carbothioyl)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Benzamide-Thiourea Derivatives

The carbothioyl group (-N-CS-N-) is a common feature among analogs, but substituents on the benzamide and heterocyclic moieties dictate functional differences. Key structural comparisons include:

Structure-Activity Relationship (SAR) Insights

- Piperidine vs. Morpholine : Morpholine-based thioureas (e.g., B4 in ) show marginally higher antioxidant activity (86.7% vs. 84.4% for piperidine analogs), likely due to oxygen's electronegativity improving interaction with reactive oxygen species.

- Steric Effects : The 2-methyl group on piperidine in the target compound may hinder binding to off-targets (e.g., ZAC vs. other thiazole-based targets in ), enhancing selectivity.

- Linker Flexibility : Ethyl spacers (e.g., ) reduce activity compared to direct heterocycle attachment, as seen in lower % inhibition values for phenethyl-linked compounds .

Biological Activity

N-(2-methylpiperidine-1-carbothioyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 2-methylpiperidine with benzoyl isothiocyanate. The resulting compound features a piperidine ring linked to a benzamide structure, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, research indicates that derivatives of benzamide, including those with piperidine substituents, exhibit significant antibacterial and antifungal activities. The compound has shown effectiveness against various strains of bacteria and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Benzamide Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| Benzamide Derivative B | Candida albicans | 8 µg/mL |

Antitubercular Activity

In a related study focusing on anti-tubercular agents, compounds structurally similar to this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against the pathogen . This highlights the potential role of this compound in treating tuberculosis.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in various diseases, including cancer and inflammatory conditions .

- Receptor Interaction : Some derivatives have been studied for their interaction with serotonin receptors, indicating potential applications in treating migraine through selective agonism .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various benzamide derivatives, including those containing the piperidine moiety. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the piperidine ring significantly impacted the biological activity of the compounds .

Research on Antitubercular Properties

Another investigation focused on synthesizing novel benzamide derivatives aimed at combating tuberculosis. Among these compounds, those similar to this compound showed promising results with low cytotoxicity against human cells while maintaining high efficacy against Mycobacterium tuberculosis .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing N-(2-methylpiperidine-1-carbothioyl)benzamide?

Answer:

Synthesis typically involves a two-step process: (1) condensation of 2-methylpiperidine with benzoyl isothiocyanate under anhydrous conditions in dichloromethane or THF, and (2) purification via recrystallization using ethanol/water mixtures. Characterization relies on single-crystal X-ray diffraction (SC-XRD) for structural confirmation, supported by NMR (¹H/¹³C) and IR spectroscopy to verify functional groups. SC-XRD refinement is performed using SHELXL .

Advanced: How can researchers address challenges in crystallizing this compound derivatives?

Answer:

Crystallization challenges arise from solvent polarity, temperature gradients, and steric hindrance. Systematic screening using vapor diffusion (e.g., sitting-drop method) with mixed solvents (e.g., DMSO/water) is recommended. For refinement, SHELX programs (SHELXD for phase solution, SHELXL for refinement) are critical. Contradictions in unit cell parameters between studies may require re-examination of space group assignments using tools like PLATON .

Basic: Which spectroscopic methods are most reliable for confirming the thiourea linkage in this compound?

Answer:

¹H NMR detects NH protons (δ 10–12 ppm) in the thiourea group, while IR shows characteristic C=S stretches (~1250 cm⁻¹). ¹³C NMR confirms the thiocarbonyl carbon at ~180 ppm. Comparative analysis with analogs (e.g., ) is essential to distinguish from isomeric forms .

Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?

Answer:

Density Functional Theory (DFT) optimizes geometry for docking studies. Molecular dynamics simulations (e.g., GROMACS) assess stability in binding pockets. For HDAC inhibition (analogous to ), AutoDock Vina predicts binding affinities. Validation against experimental IC₅₀ values from enzyme assays is critical .

Basic: How is the bioactivity of this compound evaluated in in vitro assays?

Answer:

Standard assays include:

- HDAC inhibition : Fluorometric assays using HeLa cell lysates ( ).

- Antioxidant activity : DPPH radical scavenging ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., ).

Dose-response curves (IC₅₀) and SAR analysis guide optimization .

Advanced: How should researchers resolve contradictions in reaction mechanisms observed during derivatization?

Answer:

Divergent mechanisms (e.g., organometallic vs. radical pathways, as in ) require isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies. Electron paramagnetic resonance (EPR) detects radical intermediates. Statistical tools like multivariate analysis differentiate solvent/ligand effects .

Basic: What methods ensure the compound’s stability during storage and handling?

Answer:

Stability is assessed via:

- HPLC-UV to monitor degradation.

- Thermogravimetric analysis (TGA) for moisture sensitivity.

- Light exposure tests under ICH Q1B guidelines. Store at -20°C in amber vials under inert atmosphere .

Advanced: How can regioselectivity be controlled during functionalization of the benzamide core?

Answer:

Directing groups (e.g., meta-substituents) or transition-metal catalysts (e.g., Pd-mediated C–H activation) enhance regioselectivity. Computational modeling (e.g., Fukui indices) predicts reactive sites. For example, uses Cu(II) to direct methoxylation .

Advanced: What techniques identify polymorphism in crystallized derivatives?

Answer:

- Powder XRD compares experimental and simulated patterns.

- Differential Scanning Calorimetry (DSC) detects thermal transitions (melting points, glass transitions).

- Solid-state NMR distinguishes hydrogen-bonding networks. Contradictions in melting points (e.g., vs. 8) may indicate polymorphic forms .

Basic: How is purity validated for intermediates and final products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.